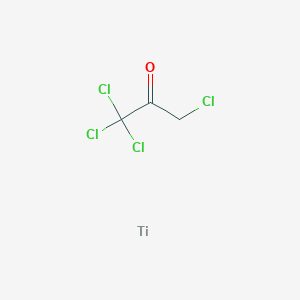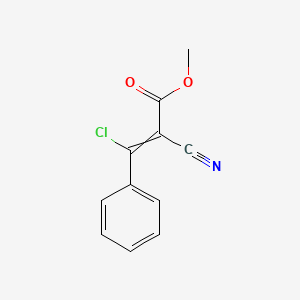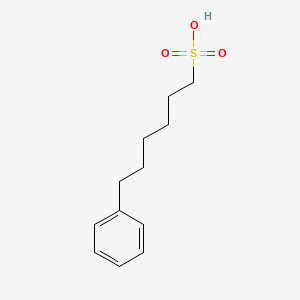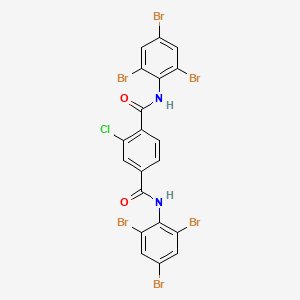![molecular formula C7H14BrNS B14515454 N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide CAS No. 63344-41-2](/img/structure/B14515454.png)
N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide is a chemical compound with a unique structure that includes a dimethylamino group, a prop-2-en-1-yl group, and a sulfanyl group attached to an ethan-1-iminium bromide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide typically involves the reaction of N,N-dimethyl-2-propyn-1-amine with a suitable sulfanyl reagent under controlled conditions. The reaction is carried out in the presence of a brominating agent to introduce the bromide ion. The reaction conditions often include a solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium group to an amine.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding amine .
Scientific Research Applications
N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide involves its interaction with specific molecular targets. The iminium group can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to the observed biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-propyn-1-amine: A related compound with similar structural features but lacking the sulfanyl group.
N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium chloride: A chloride analog of the bromide compound.
N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium iodide: An iodide analog with similar properties
Uniqueness
N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide is unique due to the presence of the bromide ion, which can influence its reactivity and solubility. The combination of the dimethylamino group, prop-2-en-1-yl group, and sulfanyl group also contributes to its distinct chemical and biological properties .
Properties
CAS No. |
63344-41-2 |
|---|---|
Molecular Formula |
C7H14BrNS |
Molecular Weight |
224.16 g/mol |
IUPAC Name |
dimethyl(1-prop-2-enylsulfanylethylidene)azanium;bromide |
InChI |
InChI=1S/C7H14NS.BrH/c1-5-6-9-7(2)8(3)4;/h5H,1,6H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
BTPSWVOFVBNYSY-UHFFFAOYSA-M |
Canonical SMILES |
CC(=[N+](C)C)SCC=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


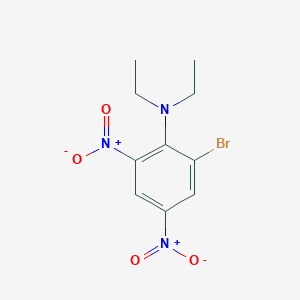



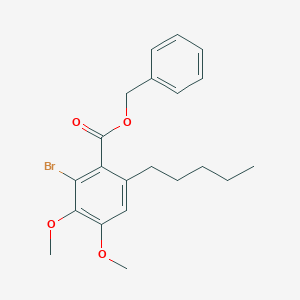
![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
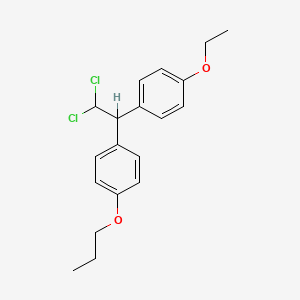

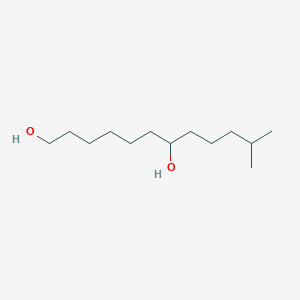
![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
